molecular formula C11H15N3O B12949284 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12949284
M. Wt: 205.26 g/mol
InChI Key: WTDQREQVKVQPIA-UHFFFAOYSA-N
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Description

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a pyridazine ring attached. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . The subsequent steps involve the formation of the bicyclic structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antihypertensive and antiplatelet activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its combination of a pyridazine ring and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-pyridazin-3-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3O/c1-2-11(14-12-5-1)15-10-6-8-3-4-9(7-10)13-8/h1-2,5,8-10,13H,3-4,6-7H2

InChI Key

WTDQREQVKVQPIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=NN=CC=C3

Origin of Product

United States

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